4-Ethyl hydrogen L-aspartate hydrochloride
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Overview
Description
4-Ethyl hydrogen L-aspartate hydrochloride: is a chemical compound with the molecular formula C6H13ClNO4. It is a derivative of L-aspartic acid, an amino acid that plays a crucial role in the biosynthesis of proteins. This compound is often used in research and industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl hydrogen L-aspartate hydrochloride typically involves the esterification of L-aspartic acid followed by the introduction of an ethyl group. The reaction conditions often include the use of hydrochloric acid to form the hydrochloride salt. The process may involve steps such as:
- Esterification of L-aspartic acid with ethanol in the presence of a catalyst.
- Introduction of the ethyl group through alkylation.
- Formation of the hydrochloride salt by reacting with hydrochloric acid .
Industrial Production Methods: Industrial production of this compound may involve large-scale esterification and alkylation processes. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The final product is often purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: 4-Ethyl hydrogen L-aspartate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The ethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce various reduced forms of the compound .
Scientific Research Applications
4-Ethyl hydrogen L-aspartate hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes
Mechanism of Action
The mechanism of action of 4-Ethyl hydrogen L-aspartate hydrochloride involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes involved in amino acid metabolism. The compound may also influence cellular processes by modulating the activity of enzymes and receptors. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
L-Aspartic Acid: The parent compound from which 4-Ethyl hydrogen L-aspartate hydrochloride is derived.
4-Methyl hydrogen L-aspartate hydrochloride: A similar compound with a methyl group instead of an ethyl group.
L-Glutamic Acid: Another amino acid with similar properties and applications.
Uniqueness: this compound is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. This makes it distinct from other derivatives of L-aspartic acid and similar amino acids .
Properties
CAS No. |
58485-25-9 |
---|---|
Molecular Formula |
C6H12ClNO4 |
Molecular Weight |
197.62 g/mol |
IUPAC Name |
(2S)-2-amino-4,4-dihydroxyhex-5-enoic acid;hydrochloride |
InChI |
InChI=1S/C6H11NO4.ClH/c1-2-6(10,11)3-4(7)5(8)9;/h2,4,10-11H,1,3,7H2,(H,8,9);1H/t4-;/m0./s1 |
InChI Key |
CIUVBVCPLPVNIW-WCCKRBBISA-N |
Isomeric SMILES |
C=CC(C[C@@H](C(=O)O)N)(O)O.Cl |
Canonical SMILES |
C=CC(CC(C(=O)O)N)(O)O.Cl |
Origin of Product |
United States |
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